(2-Chlorophenyl)(2,6-dichloropyridin-3-yl)methanone

Lipophilicity Drug-likeness Physicochemical profiling

(2-Chlorophenyl)(2,6-dichloropyridin-3-yl)methanone (CAS 864543-73-7) is a tri‑chlorinated diaryl ketone built on a 2,6‑dichloropyridine scaffold linked via a methanone bridge to a 2‑chlorophenyl ring. Its molecular formula is C₁₂H₆Cl₃NO (exact mass 284.9515 Da, MW 286.54 g/mol) with an XLogP3 of 4.7, a predicted boiling point of 426.8 ± 45.0 °C, and a predicted density of 1.457 ± 0.06 g/cm³.

Molecular Formula C12H6Cl3NO
Molecular Weight 286.5 g/mol
Cat. No. B8252719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorophenyl)(2,6-dichloropyridin-3-yl)methanone
Molecular FormulaC12H6Cl3NO
Molecular Weight286.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(N=C(C=C2)Cl)Cl)Cl
InChIInChI=1S/C12H6Cl3NO/c13-9-4-2-1-3-7(9)11(17)8-5-6-10(14)16-12(8)15/h1-6H
InChIKeyGSWGCAAOFSDAPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chlorophenyl)(2,6-dichloropyridin-3-yl)methanone – Core Identity and Physicochemical Baseline


(2-Chlorophenyl)(2,6-dichloropyridin-3-yl)methanone (CAS 864543-73-7) is a tri‑chlorinated diaryl ketone built on a 2,6‑dichloropyridine scaffold linked via a methanone bridge to a 2‑chlorophenyl ring [1]. Its molecular formula is C₁₂H₆Cl₃NO (exact mass 284.9515 Da, MW 286.54 g/mol) with an XLogP3 of 4.7, a predicted boiling point of 426.8 ± 45.0 °C, and a predicted density of 1.457 ± 0.06 g/cm³ . The compound is commercially supplied at a standard purity of 95%, with batch‑specific QC documentation (NMR, HPLC, GC) available from major vendors . It is primarily employed as a synthetic intermediate rather than a finished bioactive molecule, and its value lies in the unique regiochemical and electronic features conferred by the simultaneous presence of ortho‑chloro phenyl and 2,6‑dichloro‑3‑pyridyl substituents.

Regioselective SNAr substrate with ortho-chlorobenzoyl directing group
High-lipophilicity scaffold for CNS-penetrant library synthesis
Multi-vendor supply with batch-specific QC documentation

Why (2-Chlorophenyl)(2,6-dichloropyridin-3-yl)methanone Cannot Be Replaced by In‑Class Analogs


Although several diaryl ketones share the 2,6‑dichloropyridine or 2‑chlorophenyl substructure, the precise combination of the 2‑chlorophenyl ring with the 2,6‑dichloro‑3‑pyridyl attachment point is not interchangeable. The ortho‑chloro substituent on the phenyl ring alters both the electronic character and the steric profile of the ketone, directly affecting lipophilicity (XLogP3 = 4.7 versus significantly lower values for des‑chloro or reverse‑substitution analogs [1]) and influencing the regioselectivity of downstream nucleophilic aromatic substitution (SNAr) reactions at the pyridine ring [2]. Simply substituting the non‑chlorinated analog (2‑chlorophenyl)(pyridin‑3‑yl)methanone or the isomeric 3‑chlorobenzoyl variant introduces different steric and electronic parameters, leading to divergent reactivity and potentially altered biological target engagement when the compound is used as a building block. For procurement decisions, verifying the exact CAS 864543-73-7 and lot‑specific QC data is therefore essential to ensure reproducible synthetic outcomes.

Target
Analog
Risk
Ortho-chloro phenyl ketone
Des-chloro or reverse-substitution analogs
Lipophilicity may shift significantly, altering partitioning and membrane permeability
2-Chlorophenyl isomer
Meta- or para-chlorophenyl isomers
SNAr regioselectivity may differ, leading to divergent isomeric products
Multi-vendor 95% QC
Single-source or uncharacterized lots
Batch consistency and audit documentation may not be comparable

Quantitative Differentiation Evidence for (2-Chlorophenyl)(2,6-dichloropyridin-3-yl)methanone


Lipophilicity (XLogP3) Differentiation Versus Des‑Chloro and Reverse‑Substitution Analogs

The target compound exhibits an XLogP3 of 4.7 [1], placing it in a distinctly more lipophilic window compared to the non‑chlorinated phenyl analog (2-chlorophenyl)(pyridin-3-yl)methanone (XLogP3 ≈ 3.0) [2] and the reverse‑substitution analog (2,6‑dichlorophenyl)(pyridin-3-yl)methanone (XLogP3 ≈ 3.5) [3]. This ~1.2–1.7 log‑unit increase reflects the additive effect of the three chlorine atoms and directly influences membrane permeability and pharmacokinetic partitioning.

Lipophilicity difference
Cross-study comparable
XLogP3 4.7 vs 3.0 / 3.5
Δ +1.7 / +1.2
Higher lipophilicity may support CNS-penetrant scaffold selection
Computed XLogP3; verify with measured logD
Lipophilicity Drug-likeness Physicochemical profiling

Predicted Boiling Point Differentiation for Purification Strategy Selection

The target compound has a predicted boiling point of 426.8 ± 45.0 °C [1], which is approximately 50 °C higher than the boiling point of the non‑chlorinated phenyl analog 3‑benzoyl‑2,6‑dichloropyridine (~377 °C predicted) . This elevated boiling point, driven by increased molar mass and chlorine content, necessitates adjusted distillation or sublimation protocols during purification and provides a wider thermal operating window in high‑temperature reactions.

Boiling point difference
Cross-study comparable
426.8 ± 45.0 °C vs ~377 °C
ΔTbp ≈ +50 °C
Wider thermal processing window may reduce decomposition risk
Predicted value; confirm experimentally
Purification Thermal stability Process chemistry

Molecular Weight and Formula Discriminators for Inventory and QC Management

With a molecular weight of 286.54 g/mol and exact mass 284.9515 Da [1], the target compound is unambiguously distinguishable by MS from the frequently confused analogs 3‑benzoyl‑2,6‑dichloropyridine (MW 252.09) [2] and (2,6‑dichlorophenyl)(pyridin‑3‑yl)methanone (MW 252.10) [3]. The chlorine isotopic signature (M : M+2 : M+4 : M+6 ratio characteristic of a trichlorinated species) provides a second orthogonal identifier.

MS identity discrimination
Head-to-head
ΔMW +34.45 g/mol
Unambiguous LC-MS identity confirmation
Cl3 isotope pattern provides orthogonal verification
Inventory management Quality control Identity verification

Regiochemical Identity: Ortho‑Chloro Phenyl Versus Meta‑ and Para‑Chloro Isomers

The ortho‑chloro substitution on the phenyl ring (CAS 864543-73-7) differentiates this compound from its meta‑chloro isomer 2,6‑dichloro‑3‑(3‑chlorobenzoyl)pyridine (CAS 337358‑76‑6) and para‑chloro isomer 2,6‑dichloro‑3‑(4‑chlorobenzoyl)pyridine . In nucleophilic aromatic substitution (SNAr) reactions of 3‑substituted 2,6‑dichloropyridines, the steric and electronic nature of the 3‑substituent controls the C‑2 vs. C‑6 regioselectivity [1]. While the quantitative ortho‑/para‑ directing effect of the 2‑chlorobenzoyl group has not been published in isolation, the Verloop steric parameter (B1) of the ortho‑substituted benzoyl moiety is larger than that of the para‑substituted analog, predicting a shift in the SNAr product ratio.

Regioselectivity inference
Class-level inference
Ortho-chlorobenzoyl steric bulk may favor C-6 substitution
May enable divergent synthetic pathways
No directly measured selectivity ratio; verify experimentally
Regiochemistry SAR Synthetic intermediate

Vendor‑Certified Purity and Batch‑Specific QC Documentation

Multiple independent vendors, including Bidepharm (standard purity 95%) , Leyan (95%) , and ChemicalBook‑listed suppliers (95%) , consistently offer this compound at 95% purity with batch‑specific QC reports (NMR, HPLC, GC). In contrast, the isomeric compound 2,6‑dichloro‑3‑(3‑chlorobenzoyl)pyridine is less widely stocked at comparable documented purity levels, and the para‑chloro isomer is rarely available from catalog suppliers. The availability of multi‑vendor, documented QC data reduces single‑source supply risk and supports quality‑auditable procurement.

Vendor QC availability
Data to verify
≥3 vendors, 95% purity, NMR/HPLC/GC
Supports multi-source procurement and audit readiness
Sources not cited; confirm current catalog availability
Quality assurance Procurement compliance Reproducibility

Procurement‑Relevant Application Scenarios for (2-Chlorophenyl)(2,6-dichloropyridin-3-yl)methanone


Scaffold for CNS‑Penetrant Kinase Inhibitor Libraries

The elevated lipophilicity (XLogP3 = 4.7) makes this compound a strategically chosen intermediate for medicinal chemistry programs targeting CNS kinases, where a higher logD is often correlated with improved blood–brain barrier penetration. The 2,6‑dichloropyridine moiety provides two leaving groups for sequential SNAr diversification, enabling library synthesis from a single advanced intermediate.

Synthetic Intermediate for NK1 Receptor Antagonist Analogs

The (2‑chlorophenyl)(pyridin‑3‑yl)methanone substructure is a recognized pharmacophoric element in NK1 (substance P) antagonist programs . The additional 2,6‑dichloro substitution on the pyridine ring provides a synthetic handle for further elaboration into triazole‑linked NK1 clinical candidates, building directly on the established Lilly patent family (US‑8772496‑B2, US20170283394A1) .

Regioselective SNAr Substrate for Parallel Synthesis

As a 3‑substituted 2,6‑dichloropyridine, this compound serves as a substrate in regioselective nucleophilic aromatic substitution reactions where the ortho‑chlorobenzoyl substituent directs incoming nucleophiles preferentially to the C‑6 position . This biased reactivity is valuable for parallel synthesis workflows that require predictable regiochemical outcomes without protection/deprotection sequences.

Quality‑Audited Building Block for GLP Intermediate Sourcing

With multi‑vendor availability at 95% purity and batch‑specific QC documentation (NMR, HPLC, GC) , this compound is suitable for GLP‑compliant synthetic campaigns where documented identity and purity are regulatory prerequisites. The unambiguous MS signature (286.54 g/mol, trichlorinated isotope pattern) further simplifies lot‑release identity testing.

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor library synthesis
High-lipophilicity scaffold
Partition coefficient and permeability assessment
NK1 receptor antagonist analog synthesis
2-Chlorophenyl pyridinyl methanone core
Pharmacophore modeling and receptor binding studies
Regioselective SNAr parallel synthesis
Ortho-chlorobenzoyl directing effect
Regioisomer ratio verification
GLP-compliant intermediate sourcing
Multi-vendor supply with documented QC
Lot-specific identity and purity verification
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